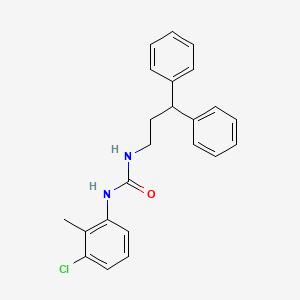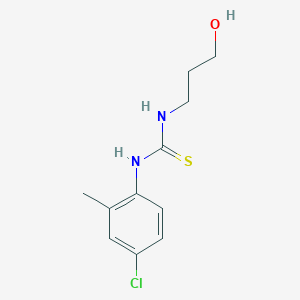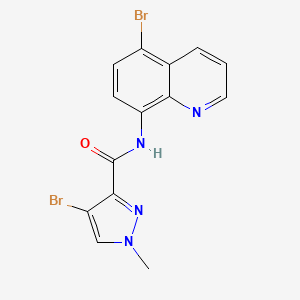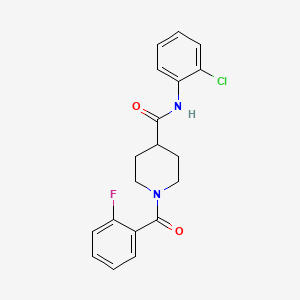
N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)urea
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)urea, also known as U73122, is a potent inhibitor of phospholipase C (PLC), an enzyme that plays a crucial role in signal transduction pathways. U73122 has been extensively studied for its biochemical and physiological effects, as well as its potential application in scientific research.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)urea acts as a competitive inhibitor of PLC, binding to the enzyme's catalytic domain and preventing its activation by G-protein-coupled receptors or tyrosine kinase receptors. This results in a decrease in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), two important second messengers in PLC-mediated signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of platelet aggregation, induction of apoptosis in cancer cells, and modulation of immune cell function. It has also been implicated in the regulation of insulin secretion and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)urea in lab experiments is its specificity for PLC inhibition, allowing researchers to investigate the role of PLC in various signaling pathways without affecting other cellular processes. However, this compound can also have off-target effects on other enzymes and ion channels, and its potency can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research involving N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)urea, including the development of more potent and selective PLC inhibitors, the identification of novel signaling pathways regulated by PLC, and the investigation of the role of PLC in various disease states, such as cancer and diabetes. Additionally, this compound could be used in combination with other inhibitors or drugs to enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)urea has been widely used in scientific research as a tool to investigate the role of PLC in various signaling pathways. It has been shown to inhibit PLC-mediated signaling in cells, leading to a decrease in intracellular calcium levels and downstream effects on cellular processes such as gene expression, cell proliferation, and apoptosis.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3,3-diphenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O/c1-17-21(24)13-8-14-22(17)26-23(27)25-16-15-20(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,20H,15-16H2,1H3,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVLXNKQHYRYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4705485.png)

![5-{[(2-furylmethyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B4705503.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4705508.png)


![7-chloro-2-(4-ethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4705551.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4705561.png)
![2-phenoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B4705563.png)
![4-(4-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4705569.png)
![1-[7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4705575.png)

![1-(4-ethyl-1-piperazinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol dihydrochloride](/img/structure/B4705588.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4705591.png)